molecular formula C10H11NO4 B3065421 N-(Ethoxycarbonyl)anthranilic acid CAS No. 41470-93-3

N-(Ethoxycarbonyl)anthranilic acid

Cat. No.: B3065421
CAS No.: 41470-93-3
M. Wt: 209.2 g/mol
InChI Key: GMFRUUXHDGHBJF-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)anthranilic acid is an organic compound that belongs to the class of anthranilic acids. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of anthranilic acid. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)anthranilic acid typically involves the reaction of anthranilic acid with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethoxycarbonyl group. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Anthranilic acid and ethyl chloroformate.

    Catalysts: Bases like triethylamine.

    Equipment: Large-scale reactors with efficient mixing and temperature control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Ethoxycarbonyl)anthranilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an amine group.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted anthranilic acid derivatives.

Scientific Research Applications

N-(Ethoxycarbonyl)anthranilic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)anthranilic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

    Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways.

    Receptor Binding: Binds to specific receptors, modulating their activity.

    Signal Transduction: Influences signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound, lacking the ethoxycarbonyl group.

    N-Phenylanthranilic Acid: Contains a phenyl group instead of an ethoxycarbonyl group.

    N-Methyl Anthranilic Acid: Contains a methyl group instead of an ethoxycarbonyl group.

Uniqueness: N-(Ethoxycarbonyl)anthranilic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and allows for diverse chemical modifications, making it a valuable compound in various applications.

Biological Activity

N-(Ethoxycarbonyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, antiviral, and anticancer effects, supported by relevant case studies and research findings.

Overview of Anthranilic Acid Derivatives

Anthranilic acid derivatives are known for their broad range of biological activities. They have been studied extensively for their potential in treating various diseases, including cancer and infections. The structural modifications of anthranilic acid, such as the introduction of ethoxycarbonyl groups, can significantly influence their pharmacological properties.

Biological Activities

1. Antibacterial Activity
this compound exhibits notable antibacterial properties against various pathogens. Research indicates that anthranilic acid derivatives can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, which are commonly associated with infections. For instance, a study demonstrated that certain anthranilic acid complexes displayed IC50 values as low as 1.42 µM against A549 human pulmonary carcinoma cells, showcasing their potential as antimicrobial agents .

2. Antiviral Activity
The compound has also shown promise in antiviral applications. Anthranilic acid derivatives have been identified as effective against viral infections due to their ability to disrupt viral replication mechanisms. These compounds may serve as adjunct therapies in the treatment of viral diseases .

3. Anticancer Properties
this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways. For example, a recent study highlighted that certain anthranilic acid derivatives reduced the expression of c-Myc mRNA while increasing p21 mRNA levels in pancreatic cancer cells, indicating a mechanism that may contribute to their anticancer efficacy .

Case Studies and Research Findings

StudyFindings
Sasaki et al. (2012)Demonstrated growth inhibitory effects against Legionella pneumophila using anthranilic acid derivatives .
Recent Screening (2023)Identified several anthranilic acid derivatives as positive hits in assays targeting pancreatic cancer cells .
Pharmaceutical Chemistry Review (2024)Highlighted the broad spectrum of biological activities including antibacterial and anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : They can affect signaling pathways such as the Hedgehog signaling pathway and apoptosis pathways, contributing to their therapeutic effects.
  • Antioxidant Activity : Many anthranilic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Properties

IUPAC Name

2-(ethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-6-4-3-5-7(8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFRUUXHDGHBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352064
Record name N-(Ethoxycarbonyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41470-93-3
Record name N-(Ethoxycarbonyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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